molecular formula C16H13Cl2NO2 B15161364 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol CAS No. 668474-64-4

2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol

Cat. No.: B15161364
CAS No.: 668474-64-4
M. Wt: 322.2 g/mol
InChI Key: XBLYEOAOIRXART-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is a complex organic compound that features both indole and benzene ring systems. The presence of chlorine atoms and hydroxyl groups on the benzene ring, along with an ethyl group on the indole ring, makes this compound unique. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the chlorine and hydroxyl groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and impact biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is unique due to the combination of indole and benzene rings with specific substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

668474-64-4

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

2,5-dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C16H13Cl2NO2/c1-2-8-4-3-5-9-10(7-19-15(8)9)13-14(18)12(20)6-11(17)16(13)21/h3-7,19-21H,2H2,1H3

InChI Key

XBLYEOAOIRXART-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl

Origin of Product

United States

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